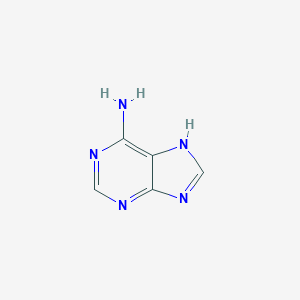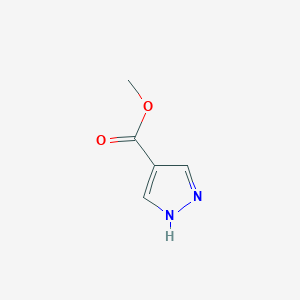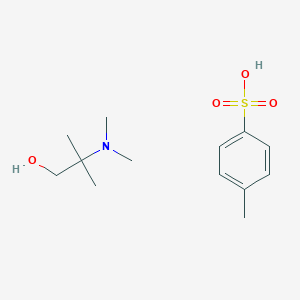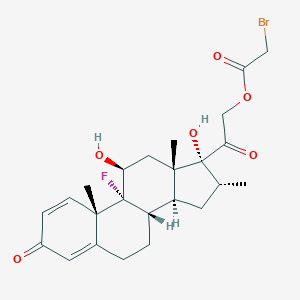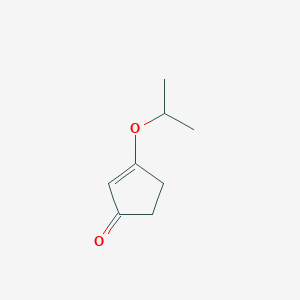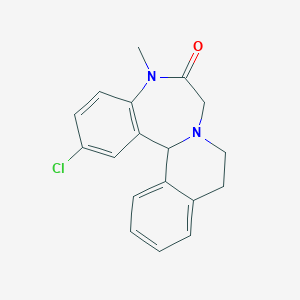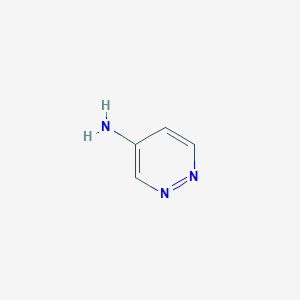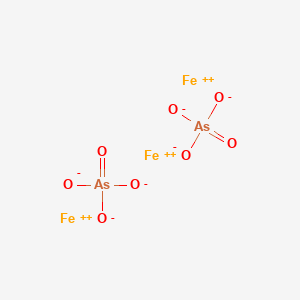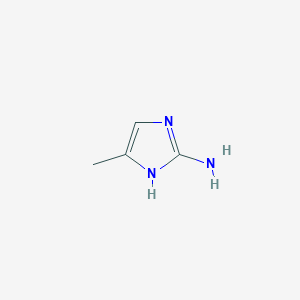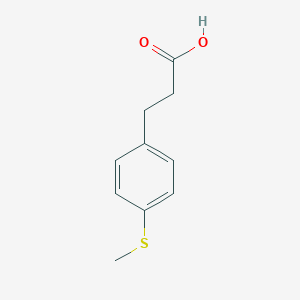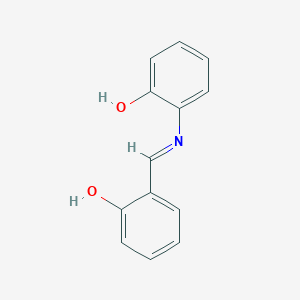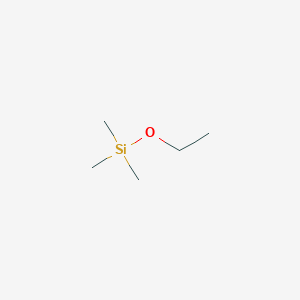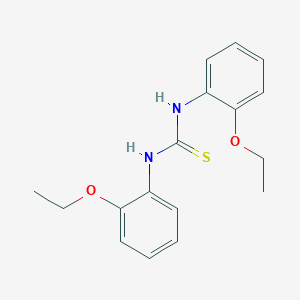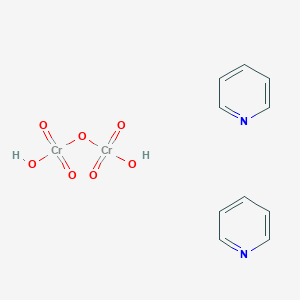![molecular formula C13H10F3NO2S B156674 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-45-5](/img/structure/B156674.png)
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid, also known as TFPT, is a chemical compound that has gained significant attention in the scientific community due to its potential uses in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins involved in cancer growth and inflammation. For example, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. Furthermore, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways.
Biochemische Und Physiologische Effekte
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been shown to modulate the expression of specific genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its high potency and specificity for its target enzymes and proteins. This makes it an ideal compound for use in laboratory experiments investigating the molecular mechanisms of cancer and inflammation. However, one limitation of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of novel analogs of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be investigated for its potential use in combination with other anticancer and anti-inflammatory agents to enhance their therapeutic efficacy. Finally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid could be explored for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid is a promising chemical compound with potential uses in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its high potency and specificity for its target enzymes and proteins make it an ideal compound for laboratory experiments investigating the molecular mechanisms of cancer and inflammation. Further research on 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid involves the reaction of 4-(4-Trifluoromethylthiazol-2-yl)aniline with 2-bromo-2-methylpropanoic acid in the presence of a base, such as potassium carbonate. The resulting product is purified through recrystallization to obtain 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid in a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic uses, particularly in the treatment of cancer and inflammation. Studies have shown that 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid inhibits the growth of cancer cells and reduces inflammation by targeting specific molecular pathways. Additionally, 2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid has been investigated for its potential use as a diagnostic tool for cancer detection.
Eigenschaften
CAS-Nummer |
132483-45-5 |
|---|---|
Produktname |
2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C13H10F3NO2S |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-4-9(5-3-8)11-17-10(6-20-11)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChI-Schlüssel |
RZGQWNSRTRQUHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



